Tamoxifen

Catalog No.
S610773
CAS No.
10540-29-1
M.F
C26H29NO
M. Wt
371.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tamoxifen

CAS Number

10540-29-1

Product Name

Tamoxifen

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine

Molecular Formula

C26H29NO

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-

InChI Key

NKANXQFJJICGDU-QPLCGJKRSA-N

SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3

Solubility

In water, 16.7 mg/L at 25 °C (est)
1.02e-03 g/L
2.6 [ug/mL]

Synonyms

Citrate, Tamoxifen, ICI 46,474, ICI 46474, ICI 47699, ICI-46,474, ICI-46474, ICI-47699, ICI46,474, ICI46474, ICI47699, Nolvadex, Novaldex, Soltamox, Tamoxifen, Tamoxifen Citrate, Tomaxithen, Zitazonium

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3

Elucidating Breast Cancer Biology:

  • Understanding Mechanisms of Action: Tamoxifen's ability to competitively bind to estrogen receptors and block their activity in breast cancer cells has been extensively studied. This research helps scientists understand how estrogen signaling promotes tumor growth and how tamoxifen disrupts this process. Studies have shown that tamoxifen also exerts anti-tumor effects through various other mechanisms, including inducing cell death, inhibiting proliferation, and promoting differentiation. [Source: ]
  • Identifying Resistance Mechanisms: Despite its effectiveness, tamoxifen resistance remains a major challenge in breast cancer therapy. Research on tamoxifen-resistant models has shed light on the complex mechanisms involved, such as mutations in the estrogen receptor gene, altered signaling pathways, and increased drug efflux. This knowledge is crucial for developing strategies to overcome resistance and improve treatment outcomes. [Source: ]
  • Predicting Treatment Response: Studies are exploring the use of biomarkers to predict which patients are more likely to benefit from tamoxifen therapy. This personalized approach could optimize treatment strategies and avoid unnecessary side effects for patients unlikely to respond. [Source: ]

Exploring Potential Beyond Breast Cancer:

  • Chemoprevention in Other Cancers: Research is evaluating the potential of tamoxifen for preventing other estrogen-sensitive cancers, such as endometrial cancer and ovarian cancer. Early-stage studies have shown promising results, suggesting that tamoxifen could be a valuable tool for high-risk individuals. [Source: ]
  • Neurodegenerative Diseases: Intriguingly, studies have investigated tamoxifen's potential role in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. While the mechanisms are still under investigation, some evidence suggests it might protect neurons and improve cognitive function. [Source: ]
  • Metabolic Disorders: Emerging research explores the possibility of tamoxifen influencing metabolic processes and potentially impacting conditions like obesity and type 2 diabetes. [Source: ]

Advancing Drug Development and Discovery:

  • Developing New SERMs: Insights gained from tamoxifen research have informed the development of newer and more targeted SERMs with improved efficacy and reduced side effects. These novel agents are being explored for various applications, including breast cancer prevention and treatment, and other estrogen-related conditions. [Source: ]
  • Drug Combination Strategies: Research on combining tamoxifen with other therapeutic agents, including chemotherapy, targeted therapies, and immunotherapy, aims to improve treatment outcomes and overcome resistance. Understanding tamoxifen's interactions with other drugs is crucial for optimizing treatment strategies. [Source: ]
  • In silico Modeling and Drug Repurposing: Computational tools are utilized to predict the interactions of tamoxifen with various biological targets and identify potential repurposing opportunities for other diseases. This approach can accelerate drug discovery and development. [Source: ]

Physical Description

Solid

Color/Form

Crystals from petroleum ether.

XLogP3

7.1

LogP

log Kow = 6.30 (est)
7.1

Appearance

White crystalline powder

Melting Point

97 °C
97.0 °C
96-98 °C
97°C

UNII

094ZI81Y45

Related CAS

54965-24-1 (citrate)

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (70%): Harmful if swallowed [Warning Acute toxicity, oral];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (60%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (40%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (40%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (40%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Tamoxifen is indicated to treat estrogen receptor positive metastatic breast cancer in adults, as an adjuvant in the treatment of early stage estrogen receptor positive breast cancer in adults, to reduce the risk of invasive breast cancer after surgery and radiation in adult women with ductal carcinoma in situ.[L7802]
FDA Label

Livertox Summary

Tamoxifen is a nonsteroidal antiestrogen that is widely used in the treatment and prevention of breast cancer. Long term tamoxifen therapy has been associated with development of fatty liver, steatohepatitis, cirrhosis, and rare instances of clinically apparent acute liver injury.
The selective estrogen receptor modulators (SERMs) are a group of nonsteroidal compounds that have estrogen-like effects (agonism) on some tissues (such as bone, skin, heart or vaginal epithelium), but antiestrogen effects (antagonism) on other tissues (such as breast or uterus). Depending on the tissue specificity and balance of the agonist and antagonist activities, these agents have different clinical effects, different indications and different adverse side effects. Typical indications for SERMS include treatment or prevention of breast cancer (tamoxifen, toremifene, raloxifene), treatment or prevention of postmenopausal osteoporosis (raloxifene, bazedoxifene) and amelioration of symptoms of menopause symptoms (ospemifene). Separate documents for the SERMs that are used largely for prevention of cancer, tamoxifen and toremifene, are available in LiverTox. This document summaries background information and the potential hepatotoxicity of raloxifene, bazedoxifene and ospemifene, SERMs used for treatment of nonmalignant conditions such as osteoporosis and menopausal symptoms of hot flashes and dyspareunia.
Drug Class: Antineoplastic Agents, Osteoporosis Agents

Drug Classes

Antineoplastic Agents
(Raloxifene) Antineoplastic Agents; Osteoporosis Agents

Therapeutic Uses

Anticarcinogenic Agents; Antineoplastic Agents, Hormonal; Carcinogens; Estrogen Antagonists
Antiestrogen; antineoplastic (hormonal).
Tamoxifen is indicated for adjuvant treatment of axillary nodenegative breast cancer in women following total mastectomy or segmental mastectomy, axillary dissection, and breast irradiation. Data are insufficient to predict which women are most likely to benefit and to determine if tamoxifen provides any benefit in women with tumors of less than 1 cm. Tamoxifen is /also/ indicated for adjuvant treatment of axillary node-positive breast cancer in postmenopausal women following total mastectomy or segmental mastectomy, axillary dissection, and breast irradiation. In some tamoxifen adjuvant studies, most of the benefit to date has been in the subgroup with four or more positive axillary nodes. /Include in US product label/
Tamoxifen is indicated to reduce the risk of developing breast cancer in women who have been determined to be at high risk for developing this cancer. A woman is considered to be at high risk if she is at least 35 years of age and has a 5-year predicted risk of developing breast cancer greater than or equal to 1.67%. /Included in US product label/
Tamoxifen is indicated to reduce the risk of invasive breast cancer in women with ductal carcinoma in situ (DCIS) who have undergone breast surgery and radiation treatment. /Included in US product label/
Tamoxifen is indicated, in combination with other agents, in the treatment of malignant melanoma. /NOT included in US product label/
Tamoxifen, in combination with other agents, is considered reasonable medical therapy at some point in the management of endometrial carcinoma. /NOT inculded in US product label/
A 52 yr old female with hepatocellular carcinoma was treated successfully with tamoxifen. The tumor involved iv hepatic segment with hilar extension and biliary obstruction, was unresectable, and had been pretreated with hormone-chemotherapy. Tamoxifen treatment induced a partial response of 6 mo, with normalization of serum bilirubin, reduction of alfa-fetoprotein level and improvement of PS, and was free of toxicity. At disease progression, intra-arterial chemotherapy with Cis-platinum and 5-FU gave a further 4 mo partial response, until disease progression and exitus in hepatic coma. Tamoxifen therapy is a useful tool in the management of hepatocellular carcinoma.

Pharmacology

Tamoxifen is a selective estrogen receptor modulator that inhibits growth and promotes apoptosis in estrogen receptor positive tumors.[A1025,A182195] It has a long duration of action as the active metabolite N-desmethyltamoxifen has a half life of approximately 2 weeks.[L7799,L7802] It has a narrow therapeutic index as higher doses can lead to breathing difficulty or convulsions.[L7799,L7802] Tamoxifen administration is also associated with an increased incidence of uterine malignancies.[L7799,L7802]
Tamoxifen is an antineoplastic nonsteroidal selective estrogen receptor modulator (SERM). Tamoxifen competitively inhibits the binding of estradiol to estrogen receptors, thereby preventing the receptor from binding to the estrogen-response element on DNA. The result is a reduction in DNA synthesis and cellular response to estrogen. In addition, tamoxifen up-regulates the production of transforming growth factor B (TGFb), a factor that inhibits tumor cell growth, and down-regulates insulin-like growth factor 1 (IGF-1), a factor that stimulates breast cancer cell growth.

MeSH Pharmacological Classification

Estrogen Antagonists

ATC Code

L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02B - Hormone antagonists and related agents
L02BA - Anti-estrogens
L02BA01 - Tamoxifen

Mechanism of Action

Tamoxifen competitively inhibits estrogen binding to its receptor, which is critical for it's activity in breast cancer cells.[A1025] Tamoxifen leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone binding globulin.[A1025] The increase in sex hormon binding globulin limits the amount of freely available estradiol.[A1025] These changes reduce levels of factors that stimulate tumor growth.[A1025] Tamoxifen has also been shown to induce apoptosis in estrogen receptor positive cells.[A182195] This action is thought to be the result of inhibition of protein kinase C, which prevents DNA synthesis.[A182195] Alternate theories for the apoptotic effect of tamoxifen comes from the approximately 3 fold increase in intracellular and mitochondrial calcium ion levels after administration or the induction of tumor growth factor β.[A182195]
Tamoxifen is a nonsteroidal agent with potent antiestrogenic properties. The antiestrogen effects may be related to tamoxifen's ability to compete with estrogen for binding sites in target tissues such as breast. Tamoxifen competes with estradiol for estrogen receptor protein in cytosols derived from human breast adenocarcinomas. Tamoxifen has been shown to inhibit the induction of rat mammary carcinoma induced by dimethylbenzanthracene (DMBA) and causes the regression of already established DMBA-induced tumors. Tamoxifen appears to exert its antitumor effects by binding the estrogen receptors in this rat model.
Tamoxifen may induce ovulation in anovulatory women, stimulating release of gonadotropin-releasing hormone from the hypothalamus, which in turn stimulates release of pituitary gonadotropins. In oligospermic males, tamoxifen increases serum concentrations of luteinizing hormone (LH), follicle-stimulating hormone (FSH), testosterone, and estrogen.
Tamoxifen is an antiestrogen frequently used in the treatment of breast cancer and is currently being assessed as a prophylactic for those at high risk of developing tumors. We have found that tamoxifen and its derivatives are high-affinity blockers of specific chloride channels. This blockade appears to be independent of the interaction of tamoxifen with the estrogen receptor and therefore reflects an alternative cellular target. One of the clinical side effects of tamoxifen is impaired vision and cataract. Chloride channels in the lens of the eye were shown to be essential for maintaining normal lens hydration and transmittance. These channels were blocked by tamoxifen and, in organ culture, tamoxifen led to lens opacity associated with cataracts at clinically relevant concentrations. These data suggest a molecular mechanism by which tamoxifen can cause cataract formation and have implications for the clinical use of tamoxifen and related antiestrogens.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Vapor Pressure

3.46X10-8 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

10540-29-1

Associated Chemicals

Tamoxifen citrate;54965-24-1
cis-Tamoxifen;13002-65-8

Wikipedia

Tamoxifen

Drug Warnings

Cases of tamoxifen-associated hepatotoxicity have been described, including cholestasis with or without cytolysis and steatohepatitis. We report the case of a female patient who developed hepatic alterations while undergoing continuous tamoxifen treatment.
There are recent reports of postmenopausal bleeding from endometrial polyps in women receiving tamoxifen therapy for breast cancer. /The authors/ describe four additional patients who presented with vaginal bleeding, and emphasize the pathology. These polyps demonstrated cystically dilated glands in all cases and stromal decidualization in two; in one instance, metastatic breast carcinoma was present in the polyp. The mechanisms by which tamoxifen may affect the development of these polyps are discussed.
This case report serves to emphasize two important features of metastatic breast carcinoma. First, that tamoxifen-induced flare, although a rare and self-limiting phenomenon, may be fatal and must thus be recognized and treated promptly. Secondly, those patients presenting with hypercalcaemia, as part of tamoxifen-induced tumour flare, invariably have metastatic disease but they may enjoy a durable prognosis if this is confined to the skeleton.
The fourth case of heterologous mesodermal tumour of the uterine corpus, that developed, years following tamoxifen therapy for breast cancer in a postmenopausal woman with no previous pelvic irradiation, is presented with coincidental endometriosis and endometrial intraepithelial carcinoma.
For more Drug Warnings (Complete) data for TAMOXIFEN (42 total), please visit the HSDB record page.

Biological Half Life

The terminal elimination half-life of tamoxifen is 5 to 7 days, while the half-life of N-desmethyltamoxifen, the primary circulating metabolite, is approximately 14 days.
Limited data suggest that tamoxifen has a distribution half-life of 7-14 hours and an elimination half-life of about 5-7 days (range: 3-21 days). The elimination half-life of N-desmethyltamoxifen, the major metabolite, is estimated to be 9-14 days.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Tamoxifen is synthesized from appropriately substituted desoxybenzoin by an alkanol preparation by using standard methods and an olefinic link generated by an acid-catalyzed elimination reaction. Isomers are generated from this process in approximately a 1:1 ratio of Z (trans) and E (cis). These isomers can be separated by fractional crystallization to give the main functional (Z) form of tamoxifen.

Analytic Laboratory Methods

Analyte: tamoxifen citrate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /tamoxifen citrate/
Analyte: tamoxifen citrate; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards /tamoxifen citrate/
Analyte: tamoxifen citrate; matrix: chemical purity; procedure: dissolution in glacial acetic acid; potentiometric titration with perchloric acid using a glass indicator electrode and a silver-silver chloride reference electrode /tamoxifen citrate/
Analyte: tamoxifen citrate; matrix: pharmaceutical preparation (tablet); procedure: ultraviolet absorption spectrophotometry with comparison to standards (chemical identification) /tamoxifen citrate/
For more Analytic Laboratory Methods (Complete) data for TAMOXIFEN (17 total), please visit the HSDB record page.

Storage Conditions

Commercially available tamoxifen tablets should be protected from light and stored in well-closed containers at controlled room temperature (20-25 °C).

Interactions

Concomitant use of Aminoglutethimide may decrease plasma concentrations of tamoxifen and N-desmethyl tamoxifen.
Concomitant use coumarin-derivatived anticoagulants, may result in significant increase in anticoagulant effect; use is contraindicated in women for reducing the risk of breast cancer in high-risk women and women with ductal carcinoma in situ (DCIS).
Concomitant use of bromocriptine may increase serum levels of tamoxifen and N-desmethyl tamoxifen.
Concomitant use of cytotoxic agents may result in increased risk of thromboembolic events.
For more Interactions (Complete) data for TAMOXIFEN (12 total), please visit the HSDB record page.

Dates

Modify: 2023-09-13
1. Early Breast Cancer Trialists' Collaborative Group. Tamoxifen for early breast cancer: an overview of the randomised trials. The Lancet. 1998 May 16;351(9114):1451-67.

2. Partridge AH, Wang PS, Winer EP, Avorn J. Nonadherence to adjuvant tamoxifen therapy in women with primary breast cancer. Journal of Clinical Oncology. 2003 Feb 15;21(4):602-6.

3. Stearns V, Johnson MD, Rae JM, Morocho A, Novielli A, Bhargava P, Hayes DF, Desta Z, Flockhart DA. Active tamoxifen metabolite plasma concentrations after coadministration of tamoxifen and the selective serotonin reuptake inhibitor paroxetine. Journal of the National Cancer Institute. 2003 Dec 3;95(23):1758-64.

Explore Compound Types